N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with 4,7,7-trimethyl and 3-oxo groups, linked via a carboxamide bond to a 6-methoxy-1,3-benzothiazol-2-yl moiety.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-17(2)18(3)7-8-19(17,10-14(18)22)15(23)21-16-20-12-6-5-11(24-4)9-13(12)25-16/h5-6,9H,7-8,10H2,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQVCRMGXKGOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure fused with a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 298.38 g/mol. The presence of the methoxy group and the bicyclic framework contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound in focus. For instance:
- In vitro Studies : Research indicates that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound were tested against human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MDA-MB-231 | 5.0 |
| 2 | SK-Hep-1 | 4.5 |
| 3 | NUGC-3 | 6.0 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:
- Antibacterial Assays : Studies have reported that similar benzothiazole compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies:
- Mechanism of Action : These compounds may inhibit key inflammatory pathways by blocking the production of pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzothiazole ring significantly influence biological activity:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances activity by improving solubility and interaction with biological targets.
- Bicyclic Framework : The bicyclic structure contributes to increased potency against cancer cells by promoting better binding to target proteins involved in cell proliferation.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several benzothiazole derivatives and evaluated their anticancer properties through in vitro assays on multiple cancer cell lines. The most potent compound exhibited an IC50 value below 5 μM across different cell types .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity demonstrated that a series of benzothiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 8 μg/mL .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic effects : Benzodithiazine derivatives exhibit stronger electron-withdrawing properties (due to SO₂) than benzothiazole, altering reactivity in nucleophilic substitutions.
- Synthetic accessibility : High yields (>90%) for benzodithiazine analogs suggest robust synthetic routes, whereas the target compound’s synthesis may require optimization for the methoxy-benzothiazole coupling.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a bicycloheptane-carboxylic acid derivative with a 6-methoxybenzothiazol-2-amine precursor. For example, describes a related compound synthesized via refluxing in chloroform with a carbodiimide coupling agent. Key steps include:
Activation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Amide Bond Formation : Reaction with the amine under anhydrous conditions, monitored by TLC.
Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .
- Analytical Validation : NMR (¹H and ¹³C) and mass spectrometry confirm structural integrity. For instance, ¹H NMR in DMSO-d6 resolves methoxy (δ ~3.76 ppm) and bicyclic methyl groups (δ ~1.5–2.0 ppm) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
- X-ray Diffraction : demonstrates unambiguous structural confirmation via single-crystal X-ray analysis, revealing intermolecular hydrogen bonds (N–H⋯N) and gauche conformations of substituents .
- Spectroscopy : IR identifies carbonyl stretches (~1668 cm⁻¹ for amide C=O), while ¹H NMR resolves aromatic protons (δ 7.0–7.7 ppm) and methyl groups .
Q. What analytical techniques are used to monitor reaction progress and purity?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica gel plates (e.g., PET/AcOEt 7:3) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for bioactive studies) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Advanced Research Questions
Q. How do substituents on the bicycloheptane and benzothiazole moieties influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Lipophilicity Modulation : shows that replacing methoxy with chloro or fluoro groups enhances lipophilicity (logP), improving membrane permeability .
- Steric Effects : Bulky substituents (e.g., adamantyl in ) may hinder target binding, reducing efficacy .
- Experimental Design : Synthesize analogs (e.g., 4-ethyl or 4-chloro derivatives) and test against enzymatic targets (e.g., kinases) using IC₅₀ assays .
Q. What strategies resolve contradictions in solubility data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and crystallization conditions:
- Solvent Screening : Test solubility in DMSO, THF, and ethanol. notes lower yields in polar solvents (e.g., EtOH) due to poor solubility of intermediates .
- Co-solvent Systems : Use DMSO-water gradients (e.g., 10–90%) for in vitro assays to maintain compound stability .
Q. How can crystallography inform the design of analogs with improved stability?
- Methodological Answer : X-ray data () reveal critical non-covalent interactions:
- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize crystal packing, suggesting substituents that enhance lattice energy (e.g., hydroxyl groups) .
- Conformational Analysis : Gauche orientations of methyl groups reduce steric strain, guiding analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
